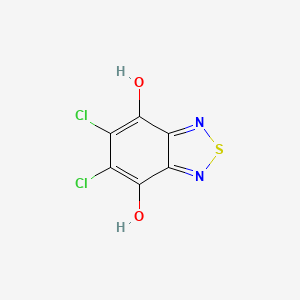
2,1,3-Benzothiadiazole-4,7-diol, 5,6-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,1,3-Benzothiadiazole-4,7-diol, 5,6-dichloro- is a derivative of 2,1,3-benzothiadiazole, a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-benzothiadiazole-4,7-diol, 5,6-dichloro- typically involves the bromination of 2,1,3-benzothiadiazole to form 4,7-dibromo-2,1,3-benzothiadiazole, which is then subjected to further chemical modifications . The reaction conditions often include the use of thionyl chloride in pyridine, resulting in high yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production while maintaining high purity levels.
Chemical Reactions Analysis
Types of Reactions
2,1,3-Benzothiadiazole-4,7-diol, 5,6-dichloro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the molecule.
Reduction: Under reducing conditions, the compound can revert to its precursor forms.
Substitution: Commonly involves halogenation, such as bromination, to form derivatives like 4,7-dibromo-2,1,3-benzothiadiazole.
Common Reagents and Conditions
Thionyl chloride: Used in the initial synthesis steps.
Pyridine: Acts as a solvent and catalyst.
Bromine: For halogenation reactions.
Major Products Formed
4,7-Dibromo-2,1,3-benzothiadiazole: A key intermediate in further chemical modifications.
Various substituted derivatives: Depending on the specific reactions and conditions applied.
Scientific Research Applications
2,1,3-Benzothiadiazole-4,7-diol, 5,6-dichloro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of larger molecules and conductive polymers.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2,1,3-benzothiadiazole-4,7-diol, 5,6-dichloro- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological and chemical activity. The exact molecular targets and pathways are still under investigation, but its ability to form stable derivatives makes it a valuable compound in research .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound with similar chemical properties.
4,7-Dibromo-2,1,3-benzothiadiazole: A derivative used in further chemical synthesis.
Other halogenated derivatives: Such as 5-bromo-2,1,3-benzothiadiazole.
Properties
CAS No. |
84646-07-1 |
|---|---|
Molecular Formula |
C6H2Cl2N2O2S |
Molecular Weight |
237.06 g/mol |
IUPAC Name |
5,6-dichloro-2,1,3-benzothiadiazole-4,7-diol |
InChI |
InChI=1S/C6H2Cl2N2O2S/c7-1-2(8)6(12)4-3(5(1)11)9-13-10-4/h11-12H |
InChI Key |
AILSNFIGYZLHCN-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C2=NSN=C21)O)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















